N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-[[(Z)-3-(4-fluorophenyl)-3-oxoprop-1-enyl]amino]benzenesulfonamide
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Overview
Description
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-[[(Z)-3-(4-fluorophenyl)-3-oxoprop-1-enyl]amino]benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The presence of the thiadiazole ring and the fluorophenyl group suggests potential biological activity, making it a compound of interest in pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-[[(Z)-3-(4-fluorophenyl)-3-oxoprop-1-enyl]amino]benzenesulfonamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Thiadiazole Ring: Starting from ethyl hydrazinecarboxylate and thiocarbonyl compounds under cyclization conditions.
Introduction of the Fluorophenyl Group: Via a Friedel-Crafts acylation reaction using 4-fluorobenzoyl chloride.
Sulfonamide Formation: By reacting the intermediate with sulfonyl chlorides under basic conditions.
Industrial Production Methods
Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts. The use of continuous flow reactors and automated synthesis can enhance scalability and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-[[(Z)-3-(4-fluorophenyl)-3-oxoprop-1-enyl]amino]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: Leading to the formation of sulfoxides or sulfones.
Reduction: Reducing the carbonyl group to alcohols.
Substitution: Particularly nucleophilic aromatic substitution on the fluorophenyl ring.
Common Reagents and Conditions
Oxidation: Using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Utilizing nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could produce alcohol derivatives.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, anti-inflammatory, or anticancer properties.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-[[(Z)-3-(4-fluorophenyl)-3-oxoprop-1-enyl]amino]benzenesulfonamide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibiting enzyme activity by binding to the active site.
Receptors: Modulating receptor function by acting as an agonist or antagonist.
Pathways: Affecting cellular pathways involved in inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A simpler sulfonamide with antimicrobial properties.
Celecoxib: A sulfonamide-based drug used as a COX-2 inhibitor.
Sulfamethoxazole: Another sulfonamide antibiotic.
Uniqueness
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-[[(Z)-3-(4-fluorophenyl)-3-oxoprop-1-enyl]amino]benzenesulfonamide is unique due to its specific structural features, such as the thiadiazole ring and the fluorophenyl group, which may confer distinct biological activities and chemical reactivity compared to other sulfonamides.
Properties
IUPAC Name |
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-[[(Z)-3-(4-fluorophenyl)-3-oxoprop-1-enyl]amino]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN4O3S2/c1-2-18-22-23-19(28-18)24-29(26,27)16-9-7-15(8-10-16)21-12-11-17(25)13-3-5-14(20)6-4-13/h3-12,21H,2H2,1H3,(H,23,24)/b12-11- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZADQJIBNKSNUGY-QXMHVHEDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)NC=CC(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)N/C=C\C(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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